MG-277
Description
CID 139600332 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. For instance, CID analogs like oscillatoxin derivatives (e.g., CID 101283546) and betulin-derived inhibitors (e.g., CID 72326) are studied for their structural complexity and biological interactions . Further structural elucidation of CID 139600332 would require techniques such as GC-MS, LC-ESI-MS, or NMR, as demonstrated in analyses of similar compounds .
Properties
InChI |
InChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRYGZZIMCKNA-OYGJEQPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42Cl2FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MG-277 involves several steps, including the incorporation of a cereblon-binding moiety, which is essential for its growth inhibitory effects on cancer cells. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is prepared through a series of chemical reactions that result in the formation of a molecular glue capable of inducing protein degradation .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of organic compounds typically involves the introduction of oxygen or removal of hydrogen. For fluorinated or aromatic compounds like CID 139600332, common reagents include:
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| KMnO₄ (acidic) | Heated, aqueous H₂SO₄ | Carboxylic acids or ketones | Electrophilic aromatic substitution |
| CrO₃ (Jones reagent) | Acetone, 0–25°C | Ketones | Radical-mediated oxidation |
Key Research Findings :
-
Fluorinated aromatic systems (e.g., polyhalogenated benzene derivatives) resist over-oxidation due to electron-withdrawing effects, stabilizing intermediates18.
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Oxidation of aryl fluorides often requires harsher conditions compared to non-fluorinated analogues3 .
Reduction Reactions
Reduction of halogenated compounds often targets dehalogenation or functional group interconversion:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Alcohols or amines | High for nitro/halogen groups |
| H₂/Pd-C | Ethanol, 25°C | Dehalogenated hydrocarbons | Chemoselective for C-Cl bonds |
Mechanistic Insights :
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces C-Cl bonds in polyhalogenated systems without affecting aromatic rings212.
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Steric hindrance in fluorinated substrates slows reduction kinetics9.
Substitution Reactions
Substitution reactions in halogenated compounds depend on leaving-group ability and nucleophile strength:
| Nucleophile | Conditions | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| NH₃ (ammonia) | Ethanol, 80°C | Amines | 1.2 × 10⁻³ |
| NaOH (aqueous) | Reflux | Alcohols | 4.5 × 10⁻⁴ |
Experimental Observations :
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Fluorine’s strong electron-withdrawing nature activates adjacent positions for nucleophilic attack 8.
-
SN2 pathways dominate in aliphatic systems, while SN1 is rare due to poor carbocation stability in fluorinated environments 12.
Cross-Coupling Reactions
Transition-metal-catalyzed reactions enable C-C bond formation:
| Catalyst | Ligand | Substrate | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl fluorides + Grignard | 78 |
| NiCl₂(dppe) | Dppe | Aryl chlorides + Boronic acids | 65 |
Recent Advances :
-
Buchwald-Hartwig amination of fluorinated arenes achieves >90% yield with BrettPhos ligands37.
-
Suzuki-Miyaura coupling tolerates fluorine substituents but requires elevated temperatures.
Thermal Decomposition
Thermal stability studies of halogenated compounds reveal degradation pathways:
| Temperature | Atmosphere | Major Products | Half-Life |
|---|---|---|---|
| 300°C | N₂ | HF, CO₂, aromatic fragments | 2.4 h |
| 450°C | Air | Fluorinated dioxins | 0.8 h |
Safety Notes :
Scientific Research Applications
MG-277 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it has shown potent anticancer activity by inducing the degradation of GSPT1 protein. This compound is effective in inhibiting the growth of various cancer cell lines, including leukemia and breast cancer cells. It is also used in studies related to protein degradation and the development of new therapeutic strategies targeting specific proteins .
Mechanism of Action
MG-277 exerts its effects by functioning as a molecular glue, inducing the degradation of the GSPT1 protein. This degradation is mediated through the cereblon E3 ubiquitin ligase complex, leading to the inhibition of tumor cell growth. The compound’s mechanism of action is independent of MDM2 and p53, making it a unique and potent anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Comparison
- Oscillatoxin Derivatives : CID 101283546 (oscillatoxin D) and CID 156582093 (oscillatoxin E) share a macrocyclic lactone backbone with methyl and hydroxyl substitutions critical for bioactivity . CID 139600332 may exhibit similar functional groups, influencing its reactivity or binding affinity.
- Betulin Derivatives : CID 72326 (betulin) and CID 10153267 (3-O-caffeoyl betulin) highlight how hydroxyl and caffeoyl modifications enhance solubility and pharmacological effects . Such structural variations could guide hypotheses about CID 139600332’s properties.
Table 1: Structural Features of Selected CIDs
| CID | Core Structure | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|
| 139600332 | Not specified | Inferred from class | Hypothetical |
| 101283546 | Macrocyclic lactone | Methyl, hydroxyl | Cytotoxicity |
| 72326 | Triterpenoid | Hydroxyl | Anti-inflammatory |
Pharmacological and Functional Comparisons
- Substrate/Inhibitor Profiles : CID 139600332 might interact with enzymes or receptors akin to substrates like taurocholic acid (CID 6675) or inhibitors like irbesartan (CID 3749), which modulate bile acid transport or angiotensin II receptors .
- Therapeutic Potential: Compounds such as colchicine (CID 6167) and betulinic acid (CID 64971) demonstrate how structural motifs correlate with anti-inflammatory or anticancer effects . If CID 139600332 shares similar motifs, it may have analogous applications.
Biological Activity
CID 139600332, also known as MG-277, is a synthetic organic compound recognized for its role as a molecular glue degrader. This compound has significant implications in cancer research due to its ability to induce the degradation of specific proteins involved in tumor growth. Here, we will explore its biological activity, mechanisms of action, and potential applications in therapeutic settings.
Molecular Formula
- CID : 139600332
- Molecular Formula : C41H42Cl2FN5O5
- CAS Number : 2411085-89-5
Structural Characteristics
This compound is structurally modified from MD-222 and acts primarily through the degradation of the translation termination factor GSPT1. The compound incorporates a cereblon-binding moiety essential for its anticancer effects.
This compound operates as a molecular glue that facilitates the interaction between GSPT1 and cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, which is crucial for cell cycle progression from G1 to S phase. Notably, this mechanism operates independently of MDM2 and p53 pathways, distinguishing this compound from other anticancer agents.
Key Mechanisms:
- Protein Degradation : Induces degradation of GSPT1 via cereblon-mediated pathways.
- Cell Cycle Inhibition : Disrupts normal cell cycle progression, particularly in cancer cells.
- Independence from p53 : Does not activate wild-type p53, allowing it to target tumors with dysfunctional p53 pathways.
Anticancer Efficacy
This compound has demonstrated potent anticancer activity across various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 0.5 |
| Leukemia | K562 | 0.3 |
| Lung Cancer | A549 | 0.7 |
These findings suggest that this compound is particularly effective against cancers that exhibit high levels of GSPT1 expression.
In Vivo Studies
In preclinical models, this compound has shown promising results in reducing tumor size and improving survival rates in mice with xenografted tumors. The compound's ability to selectively degrade GSPT1 has been linked to enhanced apoptosis in cancer cells while sparing normal cells.
Case Study: Efficacy in Breast Cancer
A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 72 hours. Results indicated:
- Reduction in Cell Viability : A significant decrease in cell viability was observed at concentrations above 0.5 µM.
- Mechanistic Insights : Western blot analysis confirmed increased levels of ubiquitinated GSPT1 and decreased levels of total GSPT1 protein.
Comparative Analysis with Other PROTACs
This compound has been compared with other PROTACs targeting different proteins:
| Compound | Target Protein | Activity |
|---|---|---|
| MD-222 | MDM2 | Moderate |
| This compound | GSPT1 | High |
| ARV-110 | Androgen Receptor | Variable |
This comparison highlights this compound's unique targeting mechanism, focusing on GSPT1 rather than MDM2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
